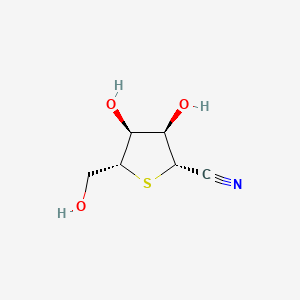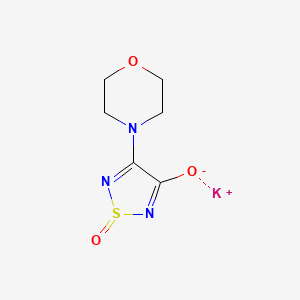
4-(4-Morpholinyl)-1,2,5-Thiadiazol-3(2H)-one1-OxidePotassiumSalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has the molecular formula C6H8KN3O3S and a molecular weight of 241.30932 g/mol . This compound is related to Timolol, a medication used to treat high blood pressure and glaucoma.
Vorbereitungsmethoden
The preparation of Timolol Related Compound G involves several synthetic routes and reaction conditionsIndustrial production methods would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Timolol Related Compound G undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
Timolol Related Compound G has various scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the properties and behavior of related compounds.
Biology: It is used in biological research to study the effects of Timolol and related compounds on biological systems.
Medicine: It is used in pharmaceutical research to develop new medications and to study the pharmacokinetics and pharmacodynamics of Timolol.
Industry: It is used in the development of new industrial processes and products, particularly in the field of chemical manufacturing .
Wirkmechanismus
The mechanism of action of Timolol Related Compound G involves its interaction with specific molecular targets and pathwaysThis interaction can lead to changes in cellular signaling pathways, ultimately affecting the function and behavior of cells .
Vergleich Mit ähnlichen Verbindungen
Timolol Related Compound G can be compared with other similar compounds, such as:
Timolol: The parent compound, used to treat high blood pressure and glaucoma.
Propranolol: Another beta-blocker used to treat high blood pressure and anxiety.
Atenolol: A beta-blocker used to treat high blood pressure and angina
Timolol Related Compound G is unique in its specific structure and properties, which make it valuable for research and development in various fields.
Eigenschaften
Molekularformel |
C6H8KN3O3S |
|---|---|
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
potassium;4-morpholin-4-yl-1-oxo-1,2,5-thiadiazol-3-olate |
InChI |
InChI=1S/C6H9N3O3S.K/c10-6-5(7-13(11)8-6)9-1-3-12-4-2-9;/h1-4H2,(H,8,10);/q;+1/p-1 |
InChI-Schlüssel |
KDUUYEDJMSXWEN-UHFFFAOYSA-M |
Kanonische SMILES |
C1COCCN1C2=NS(=O)N=C2[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate](/img/structure/B13836711.png)
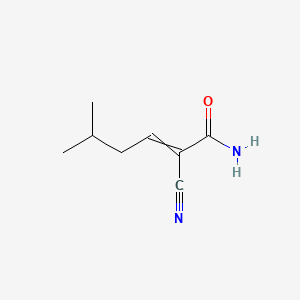
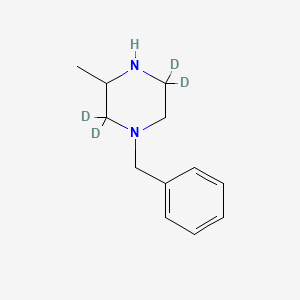
![N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13836727.png)

![3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13836735.png)

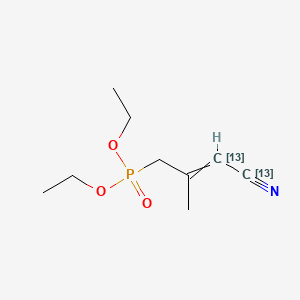
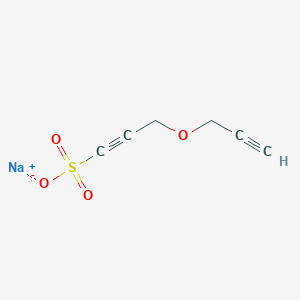

![(2Z)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B13836767.png)

![N-[4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide](/img/structure/B13836783.png)
